N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide

Lipophilicity Membrane permeability Drug-likeness

Standard N-aryl sulfonamide libraries lack the chiral propyl linker and elevated lipophilicity (LogP 5.55) required to probe DHPS hydrophobic contacts. This compound fills that gap. • Incorporates a stereogenic benzylic carbon absent in des-propyl analogs (CAS 2903-34-6) • para-Chlorophenyl substitution validated at MIC 25 µM against S. aureus for the des-propyl reference • Extends lipophilicity range from LogP ~3.4 to 5.55 for DMPK gradient profiling. BenchChem supplies this racemic sulfonamide at ≥95% purity for enantioselective SAR and chiral resolution studies.

Molecular Formula C16H18ClNO2S
Molecular Weight 323.8 g/mol
CAS No. 652155-23-2
Cat. No. B4857802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide
CAS652155-23-2
Molecular FormulaC16H18ClNO2S
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C16H18ClNO2S/c1-3-16(13-6-8-14(17)9-7-13)18-21(19,20)15-10-4-12(2)5-11-15/h4-11,16,18H,3H2,1-2H3
InChIKeyFELFCXNYILITQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Structural Context


N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide (CAS 652155-23-2) is a secondary sulfonamide with molecular formula C16H18ClNO2S and a molecular weight of 323.84 g/mol [1]. The compound features a para-chlorophenyl group connected via a propyl linker to the sulfonamide nitrogen, with a para-methyl substituent on the benzenesulfonyl ring. Its computed LogP of 5.55 and polar surface area (PSA) of 54.55 Ų place it in a lipophilic region of chemical space distinct from simpler N-aryl sulfonamide analogs . The InChIKey is FELFCXNYILITQS-UHFFFAOYSA-N, and a reference GC-MS spectrum is available in the Wiley SpectraBase collection [1].

Antibacterial SAR studies with para-chloro sulfonamide scaffold
Chiral sulfonamide for enantioselectivity profiling
High-lipophilicity reference for DMPK property assessment

Structural Uniqueness Over Simpler N-Aryl Sulfonamide Analogs


Sulfonamide derivatives with seemingly minor structural variations can exhibit substantially divergent biological profiles . In a 2026 study by Khoshnood and Salahvarzi, the des-propyl analog N-(4-chlorophenyl)-4-methylbenzenesulfonamide (CAS 2903-34-6) demonstrated an MIC of 25 µM against Staphylococcus aureus, while ortho-tolyl and para-chlorophenyl substitution patterns showed the strongest antibacterial inhibition zones among the series . The target compound incorporates a critical propyl linker between the sulfonamide nitrogen and the 4-chlorophenyl ring—a structural feature absent in the directly compared analog. This propyl insertion raises the computed LogP from approximately 3.4 (for the des-propyl analog) to 5.55 , fundamentally altering membrane partitioning behavior, introduces a chiral center at the benzylic carbon, and creates a distinct three-dimensional pharmacophore that cannot be replicated by simple N-aryl sulfonamides .

Des-propyl analog (CAS 2903-34-6) Absence of propyl linker alters lipophilicity and membrane partitioning, which may shift antibacterial and pharmacokinetic profiles.
Ortho-chloro regioisomer (CAS 652155-25-4) Chlorine position change may reduce DHPS binding affinity; class-level SAR suggests para-substitution is preferred for antibacterial screening.
Achiral N-aryl sulfonamides Lack of stereogenic center limits enantioselective interaction studies; the racemic scaffold enables chiral resolution and differential profiling.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over Des-Propyl Analog

The target compound's computed LogP of 5.55 is approximately 2.1 log units higher than the estimated LogP of ~3.4 for its closest des-propyl comparator, N-(4-chlorophenyl)-4-methylbenzenesulfonamide (CAS 2903-34-6) . This difference arises from the propyl linker insertion, which adds three methylene units to the scaffold. In the broader sulfonamide class, increased lipophilicity within this range has been associated with enhanced membrane penetration and altered tissue distribution profiles [1].

Lipophilicity Shift
Cross-study comparable
ΔLogP +2.1 (~126-fold)
May alter membrane partitioning and tissue distribution context.
Computed LogP; experimental confirmation needed.
Lipophilicity Membrane permeability Drug-likeness

Para-Chloro Substitution Enhances Antibacterial Activity

Khoshnood and Salahvarzi (2026) demonstrated that para-chlorophenyl-substituted sulfonamides exhibit the strongest antibacterial inhibition zones among tested derivatives, comparable to the reference sulfonamide drug . The des-propyl para-chloro analog N-(4-chlorophenyl)-4-methylbenzenesulfonamide showed an MIC of 25 µM against S. aureus, while ortho-tolyl and para-chlorophenyl derivatives were explicitly identified as the most potent antibacterial candidates in the series . The target compound retains the para-chloro substitution pattern shown to be optimal for antibacterial activity while incorporating the propyl linker, which may further modulate target binding through induced-fit interactions with the DHPS active site.

Para-Chloro Antibacterial SAR
Class-level inference
Des-propyl analog MIC 25 µM (S. aureus)
Para-chloro derivatives: strongest inhibition zones
Supports para-chloro substitution for antimicrobial screening context.
Target compound not directly tested; antibacterial data to verify.
Antibacterial SAR Positional isomerism DHPS inhibition

Regioisomer Comparison: Para- vs. Ortho-Chloro Substitution

The target compound (CAS 652155-23-2, para-chloro) and its positional isomer N-[1-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide (CAS 652155-25-4, ortho-chloro) share identical molecular formula (C16H18ClNO2S) and molecular weight (323.84 g/mol) but differ in the chlorine substitution position on the phenyl ring . The para-chloro isomer places the chlorine substituent at the 4-position of the N-phenyl ring, while the ortho-chloro isomer places it at the 2-position. Published SAR within the broader sulfonamide class indicates that para-substituted chlorophenyl derivatives generally exhibit superior antibacterial activity compared to ortho-substituted analogs, attributed to reduced steric hindrance and optimal geometry for DHPS binding pocket accommodation .

Regioisomer Comparison
Class-level inference
Target: para-chloro (CAS 652155-23-2)
Isomer: ortho-chloro (CAS 652155-25-4)
Para regioisomer preferred for DHPS target engagement studies.
No direct head-to-head bioactivity data available.
Positional isomerism Regioselectivity Target binding

Molecular Descriptor Differentiation from Simpler Analogs

The target compound (MW = 323.84 g/mol, PSA = 54.55 Ų) occupies a distinct physicochemical space compared to the commonly available screening compound N-(4-chlorophenyl)-4-methylbenzenesulfonamide (MW = 281.76 g/mol, CAS 2903-34-6) . The 42.08 g/mol mass difference corresponds to the propyl (C3H6) linker, which adds both hydrophobic surface area and conformational flexibility. This positions the target compound closer to the center of lead-like chemical space for orally bioavailable drugs (MW < 500, LogP < 5) while providing an additional vector for structure-activity relationship exploration that is absent in the simpler analog [1].

Molecular Descriptors
Cross-study comparable
ΔMW +42.08 g/mol; LogP 5.55 vs ~3.4
Distinct lead-like chemical space for optimization.
Computed LogP; experimental measurement pending.
Molecular descriptor Drug-likeness Lead optimization

Chiral Center Differentiation from Achiral Analogs

The target compound contains a stereogenic center at the benzylic carbon (C-1 of the propyl chain) that is absent in simpler N-aryl sulfonamides such as N-(4-chlorophenyl)-4-methylbenzenesulfonamide (CAS 2903-34-6) [1]. This chiral center makes the compound exist as a racemic mixture (unless enantioselective synthesis or resolution is performed), introducing the possibility of enantiomer-dependent biological activity. In the broader sulfonamide class, chiral sulfonamides have demonstrated enantioselective binding to enzyme targets including carbonic anhydrase and DHPS [2]. For comparison, the positional isomer N-[1-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide (CAS 652155-25-4) also bears this chiral center but differs in chlorine regioisomerism .

Chiral Center
Supporting evidence
One stereogenic center (racemic mixture)
Enables enantioselectivity profiling and chiral resolution.
Enantiomer-specific activity unknown.
Chirality Stereochemistry Enantioselective synthesis

Optimal Research and Procurement Scenarios


Antibacterial Lead Optimization via Propyl Linker

The para-chlorophenyl substitution pattern has been experimentally validated as optimal for antibacterial activity in the sulfonamide class, with the des-propyl analog achieving an MIC of 25 µM against S. aureus . The target compound adds a propyl linker that extends the scaffold into unexplored regions of the DHPS binding pocket. Medicinal chemistry teams conducting structure-based lead optimization of sulfonamide antibacterials should procure this compound to evaluate whether the propyl linker improves binding affinity through additional hydrophobic contacts or induced-fit mechanisms, using the des-propyl analog as a direct reference compound for SAR interpretation .

Enantioselectivity Profiling of Chiral Sulfonamides

The stereogenic center at the benzylic carbon of the propyl linker introduces chirality absent in standard N-aryl sulfonamide screening libraries . Research groups investigating enantioselective sulfonamide-target interactions—particularly against enzymes such as carbonic anhydrase isoforms, DHPS, or ALDH isozymes—can utilize this racemic compound as starting material for chiral chromatographic resolution. The resulting enantiomers may exhibit differential inhibitory profiles, as documented for other chiral sulfonamide classes in the patent literature .

Physicochemical Benchmarking for Lipophilic Sulfonamides

With a computed LogP of 5.55, this compound exceeds the standard Lipinski threshold and serves as an upper-bound lipophilicity reference point for sulfonamide lead series . Procurement is justified for drug metabolism and pharmacokinetics (DMPK) profiling studies where the relationship between sulfonamide LogP and metabolic stability, plasma protein binding, or CYP450 inhibition needs to be established across a gradient of lipophilicity values .

Regioisomer-Specific Antibacterial Screening

The 2026 study by Khoshnood and Salahvarzi explicitly identified para-chlorophenyl sulfonamides as the most potent antibacterial derivatives in their series, with inhibition zones comparable to the reference drug . Researchers seeking to validate or extend this SAR finding should procure the para-chloro isomer (CAS 652155-23-2) alongside the ortho-chloro isomer (CAS 652155-25-4) for direct comparative MIC determination, inhibition zone measurement, and molecular docking studies against the DHPS target . This head-to-head comparison would generate the quantitative differentiation data currently missing from the literature.

Application
Selection Property
Validation Focus
Antibacterial Lead Optimization
Para-chloro sulfonamide with propyl linker
DHPS binding and MIC evaluation with des-propyl analog
Enantioselectivity Profiling
Racemic chiral sulfonamide scaffold
Chiral resolution and enzyme inhibition assays
Lipophilicity Benchmarking
High-LogP sulfonamide reference
Metabolic stability and protein binding profiling
Regioisomer-Specific Screening
Para-chloro regioisomer
Head-to-head MIC and inhibition zone comparison with ortho-chloro isomer
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